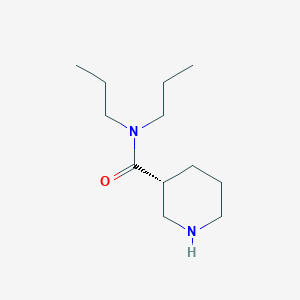
4-(Chloromethyl)-1$l^{6}-thiane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-1$l^{6}-thiane-1,1-dione is an organosulfur compound characterized by the presence of a chloromethyl group attached to a thiane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1$l^{6}-thiane-1,1-dione typically involves the chloromethylation of thiane-1,1-dione. One common method is the reaction of thiane-1,1-dione with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This reaction proceeds efficiently under mild conditions, yielding the desired chloromethylated product.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and improve process efficiency.
化学反应分析
Types of Reactions
4-(Chloromethyl)-1$l^{6}-thiane-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3), potassium thiolate (KSR), and alcohols (ROH). These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used to oxidize the thiane ring.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include azido-thiane, thiol-thiane, and alkoxy-thiane derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced thiane derivatives with various functional groups.
科学研究应用
4-(Chloromethyl)-1$l^{6}-thiane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(Chloromethyl)-1$l^{6}-thiane-1,1-dione involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function. The thiane ring may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Chloromethyl Methyl Ether (CMME): Used in organic synthesis as a chloromethylating agent.
Trichloromethyl Compounds: Such as trichloromethane (chloroform) and trichloroethane, which are used in various industrial applications.
Uniqueness
4-(Chloromethyl)-1$l^{6}-thiane-1,1-dione is unique due to its combination of a chloromethyl group and a thiane ring. This structural feature imparts distinct reactivity and potential for diverse applications compared to other chloromethyl compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
4-(chloromethyl)thiane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDQAJKPWMHQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7941891.png)



![(Propan-2-yl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7941910.png)
![N-{[4-(trifluoromethyl)cyclohexyl]methyl}cyclopropanamine](/img/structure/B7941918.png)
![(2-Methylpropyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7941923.png)




